molecular formula C54H86O25 B14145317 Azukisaponin VI CAS No. 82801-39-6

Azukisaponin VI

Cat. No.: B14145317
CAS No.: 82801-39-6
M. Wt: 1135.2 g/mol
InChI Key: YRJVEPWBEBAMTP-UHFFFAOYSA-N
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Description

Azukisaponin VI is a triterpene saponin compound found in adzuki beans (Vigna angularis). Saponins are glycosylated derivatives of triterpene sapogenins, and they are known for their diverse biological activities. This compound is one of the six saponins identified in adzuki beans, which have been traditionally used in East Asian countries for their medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of azukisaponin VI involves the extraction and purification from adzuki beans. High-performance liquid chromatography (HPLC) with diode array detection and electro spray ionization-tandem multi-stage mass spectrometry (HPLC–DAD–ESI–MSn) is commonly used for the qualitative and quantitative analysis of saponins in adzuki beans . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification steps to isolate the specific saponin compounds.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods would depend on optimizing the extraction efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Azukisaponin VI, like other saponins, can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycoside moiety or the aglycone part of the molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bonds in this compound, resulting in the formation of sapogenins and sugar moieties.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the triterpene backbone.

    Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.

Major Products Formed

The major products formed from these reactions include sapogenins, various sugar derivatives, and modified saponins with altered biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of azukisaponin VI involves its interaction with cellular membranes and proteins. Saponins are known to form complexes with cholesterol in cell membranes, leading to increased membrane permeability and potential cell lysis . This interaction can disrupt microbial cell membranes, contributing to their antibacterial and antifungal activities. Additionally, this compound may modulate signaling pathways involved in inflammation and metabolism, contributing to its therapeutic effects .

Comparison with Similar Compounds

Azukisaponin VI is one of several saponins found in adzuki beans, including azukisaponin I, II, III, IV, and V . Compared to these similar compounds, this compound has unique structural features and biological activities. For example, azukisaponin V has been identified as an oleanene-type triterpene saponin with distinct anti-inflammatory properties . The differences in the glycoside moieties and aglycone structures among these saponins contribute to their varied biological effects.

Conclusion

This compound is a bioactive saponin compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable compound for further study and development in various fields.

Properties

CAS No.

82801-39-6

Molecular Formula

C54H86O25

Molecular Weight

1135.2 g/mol

IUPAC Name

3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-11-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C54H86O25/c1-49-13-14-50(2,48(71)79-46-40(68)35(63)32(60)26(75-46)20-72-44-38(66)33(61)30(58)24(18-55)73-44)17-23(49)22-7-8-28-51(3)11-10-29(52(4,21-57)27(51)9-12-54(28,6)53(22,5)16-15-49)76-47-42(37(65)36(64)41(77-47)43(69)70)78-45-39(67)34(62)31(59)25(19-56)74-45/h7,23-42,44-47,55-68H,8-21H2,1-6H3,(H,69,70)

InChI Key

YRJVEPWBEBAMTP-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O

melting_point

223 - 225 °C

physical_description

Solid

Origin of Product

United States

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